Perakine

描述

Perakine is a monoterpenoid indole alkaloid derived from the plant Rauvolfia serpentina, commonly known as Indian snakeroot. This compound is part of the broader class of alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is particularly notable for its role in the biosynthesis of other significant alkaloids, such as ajmaline, which is used for its anti-arrhythmic properties.

准备方法

Synthetic Routes and Reaction Conditions: Perakine can be synthesized through a series of enzymatic reactions involving this compound reductase. This enzyme catalyzes an NADPH-dependent reduction step in the biosynthetic pathway of ajmaline. The enzyme was cloned from cell suspension cultures of Rauvolfia serpentina and expressed in Escherichia coli . The synthetic route involves the reduction of a carbonyl group in the precursor molecule to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Rauvolfia serpentina plants, followed by extraction and purification of the compound. The process includes cell culture techniques to enhance the yield of this compound and related alkaloids. Advances in biotechnological methods, such as genetic engineering of the plant cells, have improved the efficiency of this compound production .

化学反应分析

Perakine Reductase and its Reaction

This compound reductase (PR) (EC 1.1.1.317) is an enzyme that catalyzes the NADPH-dependent reduction of this compound to raucaffrinoline . This reaction is a step in the biosynthesis of ajmaline in Rauvolfia serpentina .

The reaction proceeds as follows :This compound reductase is a member of the aldo-keto reductase (AKR) superfamily . The enzyme's structure features an α(8)/β(6) barrel, a unique characteristic that distinguishes it from other AKR proteins .

Enzyme Activity and Substrate Specificity

This compound reductase, while specific to this compound, can also reduce other substrates . Research indicates that it can act on cinnamic aldehyde and its derivatives . The relative enzyme activity of this compound reductase with various substrates is shown in the table below :

| Substrate | Relative Enzyme Activity (%) |

|---|---|

| This compound | 69 ± 1 |

| Cinnamic aldehyde | 100 ± 1 |

| p-Coumaric aldehyde | 49 ± 1 |

| 3-(3,4,5-Trimethoxyphenyl)propenal | 42 ± 2 |

| 3-[2-Bromo-3,5-dimethoxy-4-(3,7,11-trimethyl-dodeca-2,6,10-trienyloxy)phenyl]propenal | n.c. |

| Progesterone | n.c. |

| Glucose | n.c. |

Note: n.c. indicates no conversion .

Modifying Chemoselectivity of this compound Reductase

The chemoselectivity of this compound reductase can be altered through rational design and mutation . Specifically, the chemoselectivity of this compound reductase can be switched by mutating Arg127, a control site of chemoselectivity . Depending on the mutation, the enzyme's chemoselectivity can be shifted between CO and CC, or it can be made non-selective towards α,β-unsaturated ketones. This can result in the production of allylic alcohols, saturated ketones, or a mixture of both .

科学研究应用

Biochemical Role in Alkaloid Biosynthesis

Perakine plays a crucial role in the biosynthesis of monoterpenoid indole alkaloids. The enzyme responsible for its reduction, known as this compound reductase (PR), is a member of the aldo-keto reductase superfamily. PR catalyzes the NADPH-dependent reduction of this compound to raucaffrinoline, a key intermediate in the biosynthetic pathway of various alkaloids .

Table 1: Key Enzymatic Reactions Involving this compound

| Reaction Type | Substrate | Product | Enzyme |

|---|---|---|---|

| Reduction | This compound | Raucaffrinoline | This compound Reductase |

| Reduction of Aldehydes | Cinnamic Aldehyde | Cinnamic Alcohols | This compound Reductase |

Pharmacological Applications

This compound has shown significant pharmacological potential, particularly in cardioprotection and anti-inflammatory activities.

Cardioprotective Effects

Recent studies have indicated that this compound exerts cardioprotective effects against myocardial ischemia-reperfusion injury. In experiments conducted on type-2 diabetic rat models, this compound demonstrated a protective role through the modulation of the Toll-like receptor 4/NF-kB signaling pathway, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Anti-Inflammatory Properties

This compound's anti-inflammatory properties have also been explored. It has been implicated in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune response pathways .

Engineering of this compound Reductase

Recent advancements in biochemistry have focused on engineering this compound reductase to enhance its selectivity and efficiency. A study identified Arg127 as a critical site for chemoselectivity in PR, allowing for the rational design of variants that can selectively reduce α,β-unsaturated ketones. This engineering opens avenues for developing novel reductases with tailored functionalities for industrial applications .

Case Study 1: Cardiovascular Research

In a controlled study involving Langendorff-perfused rat hearts, researchers administered this compound to assess its cardioprotective effects during ischemia-reperfusion injury. The results indicated a significant reduction in myocardial damage markers and improved cardiac function post-injury, highlighting this compound's potential as a therapeutic compound .

Case Study 2: Biochemical Pathway Elucidation

Research focusing on the biosynthetic pathways involving this compound has elucidated its role as a precursor in the formation of various bioactive compounds. The enzymatic activity of this compound reductase was characterized through crystallization studies, revealing insights into its structure-function relationship and substrate specificity .

作用机制

Perakine exerts its effects primarily through its interaction with enzymes involved in alkaloid biosynthesis. The key enzyme, this compound reductase, catalyzes the reduction of carbonyl groups in the precursor molecules, facilitating the formation of this compound. This enzyme belongs to the aldo-keto reductase superfamily and exhibits a conserved catalytic tetrad consisting of aspartic acid, tyrosine, lysine, and histidine residues . The molecular targets and pathways involved in this compound’s mechanism of action are crucial for understanding its role in the biosynthesis of other alkaloids.

相似化合物的比较

Perakine is unique among monoterpenoid indole alkaloids due to its specific role in the biosynthesis of ajmaline. Similar compounds include:

Ajmaline: An anti-arrhythmic alkaloid derived from the same biosynthetic pathway as this compound.

Reserpine: Another alkaloid from Rauvolfia serpentina, known for its antihypertensive properties.

Yohimbine: An alkaloid with stimulant and aphrodisiac effects, also derived from monoterpenoid indole alkaloid pathways.

This compound’s uniqueness lies in its specific enzymatic reduction step, which distinguishes it from other alkaloids in the same family .

常见问题

Basic Research Questions

Q. What experimental methods are essential for identifying and characterizing Perakine in plant extracts?

To identify this compound (C₂₁H₂₂N₂O₃), researchers should combine chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) enables precise separation and molecular weight confirmation (350.41 g/mol) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing this compound from related indole alkaloids . Comparative analysis with spectral databases (e.g., Gao et al., 2015) ensures accurate identification .

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₃ | |

| Molecular Weight | 350.41 g/mol | |

| Melting Point | 186°C | |

| Plant Source | Rauvolfia serpentina |

Q. How is this compound integrated into the biosynthetic pathways of monoterpenoid indole alkaloids (MIAs)?

this compound is a precursor in the ajmaline biosynthesis pathway. Its conversion to raucaffrinoline is catalyzed by NADPH-dependent this compound reductase (PR), a key enzyme in the side-branch pathway . Researchers should use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic flux and mutant plant lines (e.g., EMS-induced Catharanthus roseus mutants) to identify regulatory nodes . Enzyme activity assays (pH 7.0, 30°C) with UV-Vis monitoring at 340 nm (NADPH depletion) are standard for validating PR function .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) provides reliable quantification, with calibration curves validated against purified standards . For enhanced sensitivity, Liquid Chromatography-Tandem MS (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is preferred, using transitions such as m/z 351 → 189 . Sample preparation should include solid-phase extraction (C18 columns) to reduce matrix interference .

Advanced Research Questions

Q. How can this compound reductase (PR) be engineered to alter substrate specificity for α,β-unsaturated ketones?

Rational design targeting the PR active site (e.g., Arg127 mutation) can shift chemoselectivity from carbonyl (CO) to carbon-carbon (CC) bond reduction . Methodology:

- Site-directed mutagenesis : Replace Arg127 with Ala/Glu to disrupt hydrogen bonding with the carbonyl group.

- Activity screening : Use GC-MS to analyze reduction products (e.g., allylic alcohols vs. saturated ketones).

- Kinetic analysis : Compare kₐₜₜ and Kₘ values (NADPH cofactor) between wild-type and mutants .

Table 2: Impact of Arg127 Mutations on PR Selectivity

| Mutation | Substrate | Major Product | Selectivity Shift |

|---|---|---|---|

| Arg127Ala | α,β-unsaturated ketone | Allylic alcohol | CO → CC |

| Arg127Glu | α,β-unsaturated ketone | Saturated ketone | Non-selective |

Q. What structural insights from X-ray crystallography inform PR’s catalytic mechanism?

PR’s 3D structure (PDB: 2V7X) reveals a conserved AKR superfamily fold with a catalytic triad (Tyr58, Lys84, Asp51) . Researchers should perform:

- Crystallization : Optimize conditions (20% PEG 3350, 0.2 M ammonium sulfate) for diffraction-quality crystals.

- Molecular docking : Simulate substrate binding using AutoDock Vina to identify steric constraints near Arg126.

- Electrostatic potential mapping : Analyze active-site polarity to predict reduction stereochemistry .

Q. How can conflicting data on this compound’s metabolic flux in mutant lines be resolved?

Contradictions often arise from incomplete pathway blocking or compensatory enzyme upregulation. Strategies include:

- Multi-omics integration : Combine transcriptomics (RNA-Seq) and metabolomics (LC-MS) to identify off-target mutations .

- Knockout validation : Use CRISPR/Cas9 to silence candidate genes (e.g., PR-like enzymes) and reassess flux via ¹³C-labeling .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate biological variability from technical noise .

Q. What methodologies enable tracing this compound’s role in interspecies alkaloid transfer?

Co-culture systems (e.g., Rauvolfia with endophytic fungi) paired with Stable Isotope Probing (SIP) can track this compound uptake. Use:

- Isotope Ratio MS : Detect ¹⁵N-Perakine in fungal hyphae.

- Fluorescence microscopy : Tag this compound with BODIPY dyes to visualize translocation .

- Ethical reporting : Adhere to NIH guidelines for replicability, including detailed growth conditions and negative controls .

Q. Guidance for Data Reporting

- Reproducibility : Document experimental parameters (e.g., buffer pH, temperature gradients) in Supplementary Information .

- FAIR Data : Deposit raw spectra, crystallographic data, and mutant sequences in repositories like Zenodo with persistent identifiers .

- Conflict resolution : Transparently report outliers and statistical adjustments in the Methods section .

属性

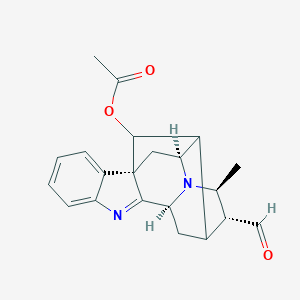

CAS 编号 |

4382-56-3 |

|---|---|

分子式 |

C21H22N2O3 |

分子量 |

350.4 g/mol |

IUPAC 名称 |

[(1R,10S,12R,13R,14S,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

InChI |

InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18-,20+,21+/m0/s1 |

InChI 键 |

GDXJMOGWONJRHL-AFXVYWMKSA-N |

SMILES |

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |

手性 SMILES |

C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4[C@H]2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |

规范 SMILES |

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |

外观 |

Powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。